molecular formula C7H4ClN3O2 B582450 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1208084-53-0

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B582450
Key on ui cas rn: 1208084-53-0
M. Wt: 197.578
InChI Key: KCIGXZXAPJTRTG-UHFFFAOYSA-N
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Patent
US08969565B2

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (1.82 g, 10 mmol), in t-BuOH (90 mL) and 2-methyl-2-butene in THF (30 mL, 2.0 M) was added a solution of sodium chlorite (80%, 9.0 g, 100 mmol) and NaH2PO4 (1 g, 8 mmol) in water (45 mL). The mixture was stirred at rt for overnight, concentrated, diluted with water, acidified to PH=4, precipitated white solid, filtered to give 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid as white solid (1.2 g, 67% yield)). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.29 (d, J=9.60 Hz, 1H), 8.22 (s, 1H), 7.50 (d, J=9.60 Hz, 1H); LRMS (ESI) m/e 198.1 [(M+H)+, calcd for C7H6ClN3O2 198.6].
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH:11]=[O:12])=[CH:9][N:10]=2)[N:7]=1.CC(=CC)C.Cl([O-])=[O:19].[Na+]>CC(O)(C)C.C1COCC1.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([OH:19])=[O:12])=[CH:9][N:10]=2)[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=CN2)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
9 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
NaH2PO4
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
precipitated white solid
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=CN2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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